molecular formula C8H11NO2 B14744015 3-[(2-Hydroxyethyl)amino]phenol CAS No. 770-25-2

3-[(2-Hydroxyethyl)amino]phenol

Cat. No.: B14744015
CAS No.: 770-25-2
M. Wt: 153.18 g/mol
InChI Key: YBJRIYRYCGKUIM-UHFFFAOYSA-N
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Description

3-[(2-Hydroxyethyl)amino]phenol is an organic compound with the molecular formula C8H11NO2. It is a phenolic compound that contains both an amino group and a hydroxyethyl group attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Hydroxyethyl)amino]phenol typically involves the reaction of 3-nitrophenol with ethylene oxide, followed by reduction of the nitro group to an amino group. The reaction conditions often require a catalyst and controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of catalysts such as palladium on carbon (Pd/C) can enhance the reduction step, making the process more efficient.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Hydroxyethyl)amino]phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones, which are important intermediates in many chemical processes.

    Reduction: Reduction reactions can convert the compound into different amines or alcohols.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and sodium dichromate (Na2Cr2O7).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.

    Substitution: Reagents like nitric acid (HNO3) and sulfuric acid (H2SO4) are used for nitration reactions.

Major Products Formed

    Oxidation: Quinones

    Reduction: Amines and alcohols

    Substitution: Nitro derivatives and other substituted phenols

Scientific Research Applications

3-[(2-Hydroxyethyl)amino]phenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[(2-Hydroxyethyl)amino]phenol involves its interaction with various molecular targets and pathways. The hydroxyethyl group can participate in hydrogen bonding, while the amino group can engage in nucleophilic reactions. These interactions can influence the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-Aminophenol: Similar structure but lacks the hydroxyethyl group.

    2-Amino-4-hydroxyethylphenol: Similar but with different positioning of the hydroxyethyl group.

    4-Amino-3-hydroxyethylphenol: Another positional isomer with different properties.

Uniqueness

3-[(2-Hydroxyethyl)amino]phenol is unique due to the specific positioning of the hydroxyethyl and amino groups on the benzene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

770-25-2

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

3-(2-hydroxyethylamino)phenol

InChI

InChI=1S/C8H11NO2/c10-5-4-9-7-2-1-3-8(11)6-7/h1-3,6,9-11H,4-5H2

InChI Key

YBJRIYRYCGKUIM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)NCCO

Origin of Product

United States

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